molecular formula C29H28N6O3S B2876160 1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone CAS No. 893275-78-0

1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone

Cat. No.: B2876160
CAS No.: 893275-78-0
M. Wt: 540.64
InChI Key: FAUOOEVHDKYFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C29H28N6O3S and its molecular weight is 540.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antifungal Properties

Research has led to the development of various derivatives incorporating quinazoline, triazole, and tetrazole moieties. These compounds have been evaluated for their antimicrobial and antifungal activities, showing moderate to significant effectiveness against a range of bacterial and fungal species. For instance, novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, as well as s-Triazine-based thiazolidinones, have been synthesized and demonstrated moderate effects against several bacterial and fungal species (Abdel‐Aziz et al., 2008), (Patel et al., 2012).

Antitumor Activities

Some derivatives have been explored for their potential anticancer activities. Specifically, 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and tested for their antiproliferative effects on breast cancer cells, showing promising results compared to cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).

Quality Control and Synthesis Techniques

Quality control methods have been developed for the leader compound among derivatives of triazolo[4,3-a]quinazoline-5(4H)-ones, indicating its potential as an antimalarial agent. This research emphasizes the importance of establishing quality control parameters for novel compounds, ensuring their purity and suitability for further study (Danylchenko et al., 2018).

Novel Synthesis Methods

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize new arylthiobenzazoles and substituted phenylpiperazines, showcasing an environmentally friendly approach to generating novel chemical entities. These studies highlight the versatility of electrochemical synthesis in producing compounds with potential biological activities (Amani & Nematollahi, 2012), (Nematollahi & Amani, 2011).

Microwave-Assisted Synthesis

The use of microwave irradiation has been reported to significantly speed up the synthesis process of benzothiazole- and benzimidazole-based heterocycles, offering an efficient alternative to conventional synthesis methods. This technique reduces reaction times and may enhance the yield and purity of the synthesized compounds (Said et al., 2020).

Properties

IUPAC Name

1-[4-[4-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O3S/c1-19-8-13-24(18-20(19)2)39(37,38)29-28-30-27(25-6-4-5-7-26(25)35(28)32-31-29)34-16-14-33(15-17-34)23-11-9-22(10-12-23)21(3)36/h4-13,18H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUOOEVHDKYFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.